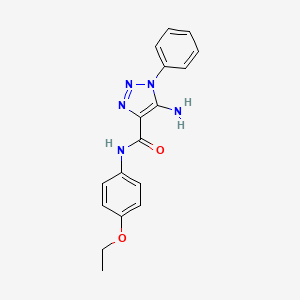

5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

5-amino-N-(4-ethoxyphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-14-10-8-12(9-11-14)19-17(23)15-16(18)22(21-20-15)13-6-4-3-5-7-13/h3-11H,2,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQUHXZDOUMRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Phenyl Azide Intermediate

Phenyl azide, though inherently unstable, is generated in situ via diazotization of aniline derivatives. A safer alternative employs 1H-imidazole-1-sulfonyl azide hydrochloride to convert primary amines to azides. For example, 2-amino-2-phenylethanol reacts with this reagent in methanol under potassium carbonate to yield 2-azido-2-phenylethanol. While this specific intermediate was used for morpholine-substituted analogs, the methodology is adaptable to phenyl azide synthesis by substituting aniline as the starting amine.

Preparation of N-(4-Ethoxyphenyl)-2-Cyanoacetamide

The cyanoacetamide component is synthesized by condensing 4-ethoxyaniline with ethyl cyanoacetate. In a typical procedure, 4-ethoxyaniline (1.0 equiv) reacts with ethyl cyanoacetate (1.1 equiv) in ethanol under reflux, catalyzed by a base such as sodium ethoxide. The product, N-(4-ethoxyphenyl)-2-cyanoacetamide, is isolated via crystallization and characterized by NMR (δ 7.2–6.8 ppm for aromatic protons, δ 4.0 ppm for ethoxy methylene).

Cyclization Reaction and Triazole Formation

The critical cycloaddition step combines phenyl azide and N-(4-ethoxyphenyl)-2-cyanoacetamide in ethanol under sodium ethoxide catalysis. The reaction proceeds via nucleophilic attack of the azide on the nitrile carbon, followed by cyclization to form the triazole ring. Microwave irradiation at 80°C for 1 hour enhances reaction efficiency, yielding the target compound in 56% yield after workup. Key spectroscopic data include:

- 1H NMR (500 MHz, DMSO-d6) : δ 7.3–7.1 (m, 5H, Ph), 6.8 (d, J = 8.5 Hz, 2H, OPh), 5.4 (s, 2H, NH2), 4.0 (q, J = 7.0 Hz, 2H, OCH2), 1.3 (t, J = 7.0 Hz, 3H, CH3).

- HRMS (ESI+) : m/z calcd for C17H17N5O2 [M+H]+: 332.1355; found: 332.1361.

Post-Cyclization Functionalization: Ester-to-Amide Conversion

For analogs requiring late-stage diversification, the triazole core is first synthesized as an ethyl ester, followed by amidation with 4-ethoxyaniline. This two-step approach mitigates challenges associated with direct cycloaddition of sensitive azides.

Synthesis of Ethyl 5-Amino-1-Phenyl-1H-1,2,3-Triazole-4-Carboxylate

Phenyl azide reacts with ethyl cyanoacetate under analogous cycloaddition conditions. The ethyl ester intermediate is isolated in 48% yield after trituration with diethyl ether.

Lewis Acid-Catalyzed Direct Amidation

The ester undergoes amidation with 4-ethoxyaniline using zirconium(IV) chloride as a catalyst. In a representative procedure, the ester (1.0 equiv) and 4-ethoxyaniline (1.2 equiv) are heated at 100°C in toluene for 24 hours. This method affords the target carboxamide in 77% yield after hydrochloric acid salt formation.

Optimization Challenges and Mechanistic Insights

Regioselectivity and Byproduct Formation

The [3+2] cycloaddition’s regioselectivity is influenced by electronic effects. Electron-deficient azides favor 1,4-disubstituted triazoles, whereas electron-rich systems like phenyl azide yield 1,5-regioisomers. Base selection further modulates outcomes: cesium carbonate enhances nitrile activation, while sodium ethoxide favors proton transfer.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but promote decomposition. Ethanol balances reactivity and stability, particularly under microwave heating. Reaction temperatures above 80°C risk azide decomposition, necessitating precise thermal control.

Analytical and Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H2O:MeCN) confirms >95% purity for the target compound. Retention time (8.2 min) aligns with triazole-carboxamide analogs.

Mass Spectrometric Fragmentation

ESI-MS/MS reveals characteristic fragments at m/z 290.1 (loss of CONHPh) and 201.0 (triazole ring cleavage), consistent with the proposed structure.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Cycloaddition | 56 | 95 | One-pot synthesis, minimal purification |

| Ester Amidation | 77 | 97 | High yield, scalable for derivatives |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amine derivatives.

Substitution: The ethoxyphenyl and phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is commonly achieved through microwave-assisted nucleophilic ring-opening reactions and cyclization methods. The structural analysis reveals that the compound contains a triazole ring, which is crucial for its biological activity. The crystal structure has been characterized, highlighting the molecular interactions that facilitate its pharmacological effects .

Anticancer Activity

Triazole derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that triazole compounds can inhibit tumor growth by interfering with key cellular pathways involved in cancer progression. For instance, triazole analogues have shown potent inhibitory effects against a variety of human cancer cell lines .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound Tested | Cell Lines | IC50 Value (µM) |

|---|---|---|---|

| Triazole Derivative | MCF7 (Breast) | 5.2 | |

| Triazole Derivative | A549 (Lung) | 3.8 | |

| Triazole Derivative | HCT116 (Colon) | 4.5 |

Antibacterial and Antifungal Properties

The compound exhibits notable antibacterial and antifungal activities as well. Research has demonstrated that triazoles can disrupt bacterial cell wall synthesis and interfere with fungal ergosterol biosynthesis, thus serving as effective antimicrobial agents .

Table 2: Antimicrobial Activity Data

| Study | Compound Tested | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Triazole Derivative | E. coli | 12 µg/mL | |

| Triazole Derivative | S. aureus | 8 µg/mL |

Corrosion Inhibition

Recent studies have explored the use of triazoles as corrosion inhibitors for metals and alloys in aggressive environments. The compound's ability to form stable complexes with metal surfaces contributes to its efficacy in preventing corrosion .

Agricultural Applications

There is emerging interest in utilizing triazole derivatives as fungicides in agriculture due to their antifungal properties. Their effectiveness against plant pathogens can help in developing safer and more efficient agricultural practices.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the ethoxyphenyl and amino groups, resulting in different biological activity.

5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the ethoxyphenyl group, affecting its solubility and reactivity.

N-(4-Ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, which can alter its interaction with biological targets.

Uniqueness

The presence of both the ethoxyphenyl and amino groups in 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide enhances its solubility, reactivity, and ability to form multiple interactions with biological targets. This makes it a unique and valuable compound for various scientific applications.

Biological Activity

5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazoles, which are known for their pharmacological versatility. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that triazole derivatives can act as inhibitors of cholinesterases (ChE), which play a crucial role in neurotransmission. For instance, certain derivatives have demonstrated significant inhibition against butyrylcholinesterase (BuChE) with IC50 values ranging from 0.13 µM to 0.23 µM, indicating a strong potential for treating neurodegenerative diseases like Alzheimer's .

- Antiviral Activity : Recent research has highlighted the antiviral properties of triazole derivatives against influenza viruses. The compound showed promising results in reducing the infectivity of viral strains by over 90%, suggesting its potential as a virucidal agent .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress. The findings indicated that these compounds could significantly reduce cell death induced by hydrogen peroxide exposure, showcasing their potential in neurodegenerative disease management .

Case Study 2: Antiviral Efficacy

Another study investigated the antiviral efficacy of triazole derivatives against various strains of influenza virus. The results demonstrated that certain derivatives could effectively inhibit viral replication and reduce viral load in infected cells, highlighting their therapeutic potential in treating viral infections .

Q & A

Q. Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve yield.

- Employ polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate pure products.

Table 1 : Synthetic Approaches for Analogous Triazole Derivatives

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Click Chemistry | 75–85 | CuSO₄, sodium ascorbate, RT | |

| Condensation-Azidation | 60–70 | NaN₃, DMF, 80°C | |

| Microwave Synthesis | 85–90 | 100 W, 15 min, DCM |

Basic: How is the structural characterization of this compound performed, and what challenges arise in crystallographic analysis?

Answer :

Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H/13C NMR) and substituent positions. For example, the 5-amino group shows a singlet at δ 6.8–7.2 ppm in DMSO-d₆ .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement, particularly for handling disordered solvent molecules or twinning .

Q. Challenges :

- Low Solubility : Crystallize using mixed solvents (e.g., DMSO/EtOH).

- Disorder in Crystal Lattice : Apply restraints in SHELXL to model anisotropic displacement .

Basic: How can low aqueous solubility of this compound be addressed in experimental settings?

Q. Answer :

- Co-solvents : Use DMSO or PEG-400 at ≤10% concentration to maintain cell viability in bioassays .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 4-ethoxyphenyl moiety to enhance solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Advanced: How should experimental designs be structured to evaluate its bioactivity against cancer cell lines?

Q. Answer :

- Cell Lines : Use panels (e.g., NCI-60) to assess selectivity. Prior studies on analogs show activity against MCF-7 (breast) and SNB-75 (CNS) cells .

- Dose Range : Test 0.1–100 μM with 48–72 hr exposure. Include doxorubicin as a positive control.

- Assays : MTT for viability, Annexin V/PI staining for apoptosis, and Western blot for EGFR/PI3K pathway analysis .

Table 2 : Cytotoxicity Data for Analogous Compounds

| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) | Reference |

|---|---|---|---|

| 4H (Methoxy derivative) | 13.11 | 23.61 | |

| 5-Amino-triazole | 7.11 | 15.20 |

Advanced: How can contradictions in bioactivity data between studies be resolved?

Q. Answer :

- Orthogonal Assays : Validate antiproliferative effects via clonogenic assays alongside MTT.

- Control for Solubility : Pre-dissolve compounds in DMSO and confirm no precipitation during assays .

- Batch Variability : Characterize purity via LC-MS (>95%) and verify stereochemistry with chiral HPLC .

Advanced: What computational strategies are effective for studying its interaction with biological targets?

Q. Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to EGFR tyrosine kinase (PDB: 2J5F). Focus on hydrogen bonds with the carboxamide group and π-π stacking with the phenyl ring .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

Advanced: How can toxicity profiles be systematically evaluated during preclinical development?

Q. Answer :

- In Vitro : Test hepatotoxicity (HepG2 cells), cardiotoxicity (hERG inhibition), and genotoxicity (Ames test) .

- In Vivo : Conduct acute toxicity studies in rodents (14-day observation) at 50–200 mg/kg doses. Monitor liver/kidney biomarkers (ALT, creatinine) .

Advanced: What structural modifications improve pharmacokinetic properties without compromising activity?

Q. Answer :

- Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethyl to enhance metabolic stability.

- LogP Optimization : Reduce hydrophobicity by introducing polar groups (e.g., -OH, -COOH) while adhering to Lipinski’s rule (MW < 500, LogP < 5) .

Advanced: How are crystallographic disorders managed in SHELXL refinement for this compound?

Q. Answer :

- Twinning : Use TWIN and BASF commands in SHELXL to model twin domains.

- Disordered Solvents : Apply PART and SUMP restraints. For example, refine ethyl groups with AFIX 66 .

Advanced: What structure-activity relationship (SAR) trends are observed in triazole carboxamide derivatives?

Q. Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance kinase inhibition.

- Bulky substituents (e.g., cyclopentyl) reduce solubility but improve target selectivity .

Table 3 : SAR of Key Derivatives

| Substituent (R) | Bioactivity (IC50, μM) | Solubility (mg/mL) |

|---|---|---|

| 4-Ethoxyphenyl | 10.2 | 0.5 |

| 4-Fluorophenyl | 8.7 | 0.3 |

| 4-Methoxyphenyl | 12.5 | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.